![molecular formula C8H7N3OS B1585777 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 211244-81-4](/img/structure/B1585777.png)

2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Vue d'ensemble

Description

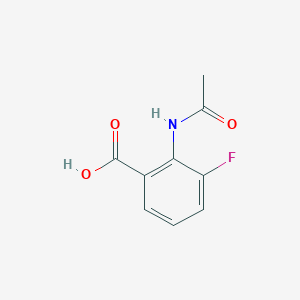

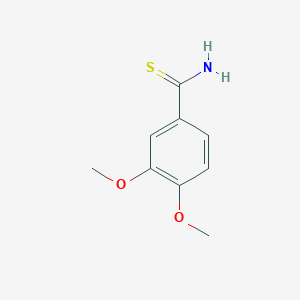

2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a chemical compound with the molecular formula C8H7N3OS and a molecular weight of 193.23 . It is a solid substance at room temperature .

Synthesis Analysis

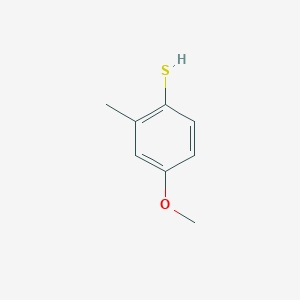

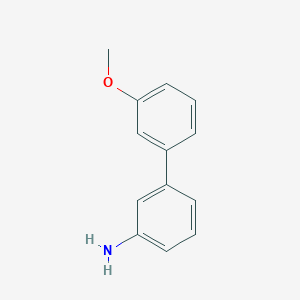

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones involves various methods. One approach includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another method involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine and a pyrimidine ring fused together . The InChI code for this compound is 1S/C8H7N3OS/c1-13-8-9-4-5-2-3-6 (12)10-7 (5)11-8/h2-4H,1H3, (H,9,10,11,12) .Chemical Reactions Analysis

There are several chemical reactions associated with this compound. For instance, an autocatalytic photoinduced oxidative dehydrogenation of pyrido[2,3-d]pyrimidin-7(8H)-ones can lead to the synthesis of C5–C6 unsaturated systems with concomitant formation of a long-lived radical .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Applications De Recherche Scientifique

-

Medicinal Chemistry - Anticancer Agents

- Pyrido[2,3-d]pyrimidine, which includes “2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one”, is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor activities .

- It targets various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

- The mechanism of action and structure–activity relationship of pyrido[2,3-d]pyrimidine derivatives as inhibitors of the above-mentioned targets have been studied .

-

Chemical Proteomics - Kinase Inhibitors

- Pyrido[2,3-d]pyrimidines, including “2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one”, were developed as antagonists of protein tyrosine kinases implicated in cancer progression .

- They are effective against most of the imatinib mesylate-resistant BCR-ABL mutants isolated from advanced chronic myeloid leukemia patients .

- An efficient proteomics method employing an immobilized pyrido[2,3-d]pyrimidine ligand as an affinity probe identified more than 30 human protein kinases affected by this class of compounds .

-

- Pyrido[2,3-d]pyrimidines, including “2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one”, have been found to exhibit antibacterial activities .

- The exact mechanism of action and the specific bacterial targets are not mentioned in the source, but these compounds could potentially be used in the development of new antibacterial drugs .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use .

Orientations Futures

Propriétés

IUPAC Name |

2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c1-13-8-9-4-5-2-3-6(12)10-7(5)11-8/h2-4H,1H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUAPGRZGJOIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C2C=CC(=O)NC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361225 | |

| Record name | 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | |

CAS RN |

211244-81-4 | |

| Record name | 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211244-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585705.png)

![dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate](/img/structure/B1585711.png)